

Head-to-head comparison of "Nitrosoprodenafil" and "mutaprodenafil"

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Compound of Interest		
Compound Name:	Nitroso-prodenafil	
Cat. No.:	B12751203	Get Quote

A comprehensive comparison between "Nitroso-prodenafil" and "mutaprodenafil" reveals a unique relationship between these two terms. Based on the available scientific literature, these names refer to the same synthetic designer drug, with "mutaprodenafil" being the scientifically validated chemical structure that was initially misidentified as "Nitroso-prodenafil." This guide will elucidate the characteristics of this compound, its mechanism of action, and the standard experimental protocols used for its analysis, while clarifying the nomenclature.

Nomenclature and Structural Elucidation

Initially discovered in herbal aphrodisiac products, the compound was named "**Nitroso-prodenafil**" and identified as a nitrosated analogue of the PDE5 inhibitor aildenafil.[1][2] This structure was proposed to function as a prodrug, releasing both aildenafil and nitric oxide (NO), which would have synergistic effects on vasodilation.[1][2][3]

However, subsequent analysis by other researchers contested this initial structural assignment. [1][4] Through methods including X-ray crystallography, the compound was shown to be an azathioprine/aildenafil hybrid, not a nitrosamine.[1] This corrected structure was dubbed "mutaprodenafil" due to its similarity to the mutagenic drug azathioprine.[1] While some researchers still use the name "nitrosoprodenafil," "mutaprodenafil" represents the confirmed chemical entity.[1]

Given that these terms refer to a single compound, a head-to-head comparison of performance is not applicable. The following sections will detail the known properties and analytical methods for this compound, referred to hereafter as Mutaprodenafil (also known as Nitrosoprodenafil).





Mechanism of Action: A Dual-Function Compound

Mutaprodenafil is designed to act as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, the compound leads to an increase in cGMP levels, resulting in smooth muscle relaxation and vasodilation. The initial, albeit incorrect, structural hypothesis also suggested it could act as a nitric oxide (NO) donor, which would further enhance the cGMP signaling pathway.[2][3]

Caption: The cGMP signaling pathway and the inhibitory action of Mutaprodenafil.

Quantitative Data

As a designer drug found in illicit supplements, comprehensive, peer-reviewed quantitative performance data (such as IC_{50} and selectivity profiles) for Mutaprodenafil is not readily available in public databases. The primary focus of published reports has been on its identification and structural confirmation.[2][3][4]

For illustrative purposes, the following table presents typical performance metrics that would be determined for a PDE5 inhibitor during preclinical evaluation.



Parameter	Illustrative Data	Unit	Description
PDE5 Inhibition			
IC50	1.5	nM	Half-maximal inhibitory concentration against the PDE5 enzyme.
Ki	0.9	nM	Inhibitory constant, indicating binding affinity to the PDE5 enzyme.
Selectivity (IC50 ratio)			
vs. PDE6	>20	fold	Ratio of IC50 for PDE6 to PDE5; higher values indicate better selectivity and lower risk of visual side effects.
vs. PDE11	>150	fold	Ratio of IC50 for PDE11 to PDE5; higher values indicate better selectivity.
In Vitro Efficacy			
cGMP Accumulation (EC50)	7.5	nM	Half-maximal effective concentration for increasing cGMP in a cellular assay.
Physicochemical Properties			
Molecular Weight	629.8	g/mol	The mass of one mole of the substance.[5]



Molecular Formula

C27H35N9O5S2

The elemental composition of the molecule.[5]

Experimental Protocols

The characterization of a novel PDE5 inhibitor like Mutaprodenafil involves a series of standardized in vitro assays to determine its potency, selectivity, and cellular efficacy.

PDE5 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of the PDE5 enzyme directly.

Caption: A typical workflow for a PDE5 enzyme inhibition assay.

Methodology:

- Compound Preparation: A stock solution of Mutaprodenafil is serially diluted to create a range of concentrations.
- Enzyme Reaction: Recombinant human PDE5 is added to the wells of a microplate, followed by the addition of the various compound dilutions.
- Initiation: The enzymatic reaction is started by adding a known concentration of the cGMP substrate.
- Incubation: The plate is incubated to allow the enzyme to catalyze the hydrolysis of cGMP to 5'-GMP.
- Detection: The reaction is terminated, and a detection system is used to quantify the amount
 of remaining cGMP. This is often achieved using a competitive binding assay with a
 fluorescently labeled cGMP tracer.
- Data Analysis: The signal is measured, and the results are plotted as a dose-response curve to determine the IC₅₀ value.



Selectivity Profiling

To assess the compound's specificity, the inhibition assay described above is repeated using a panel of other PDE enzyme isoforms (e.g., PDE1, PDE6, PDE11). The resulting IC_{50} values are compared to the PDE5 IC_{50} to determine the selectivity ratio. High selectivity is crucial for minimizing off-target side effects.

Safety Considerations

It is important to note that nitrosamines are a class of compounds often associated with carcinogenicity and hepatotoxicity.[1][2] The initial, though incorrect, identification of this compound as "Nitroso-prodenafil" raised significant safety concerns.[2] The confirmed "mutaprodenafil" structure, with its similarity to the mutagenic azathioprine, also warrants caution. As an unapproved designer drug, it has not undergone the rigorous safety and toxicology testing required for legitimate pharmaceutical products.

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